Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative functionalized with a benzo[d]thiazole moiety. Its structure combines a dimethyl-substituted thiophene core with a thioacetamido linker to a benzothiazole ring (Fig. 1).
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-4-23-17(22)15-10(2)11(3)25-16(15)20-14(21)9-24-18-19-12-7-5-6-8-13(12)26-18/h5-8H,4,9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCRJHHTHYQEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often resulting in changes to the target’s function. For instance, some thiazole derivatives have been found to inhibit the proliferation of certain cell lines.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of certain enzymes or the modulation of certain cellular processes.
Pharmacokinetics
Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of the compound.
Biological Activity
Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate (CAS No. 497867-94-4) is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : Cyclization of appropriate precursors to create the thiadiazole structure.
- Introduction of the Benzo[d]thiazole Group : Reaction with benzo[d]thiazole derivatives to incorporate the thiazole moiety.
- Acetamido Group Introduction : The acetamido group is introduced through a reaction with acetamide.
- Ester Formation : The final step involves esterification to yield the desired ethyl ester product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, various benzothiazole derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. Studies demonstrate that these compounds can inhibit the growth of specific microbial strains at minimal inhibitory concentrations (MICs) ranging from 50 µg/mL to 100 µg/mL .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The mechanism appears to involve the modulation of cell cycle progression and inhibition of key signaling pathways associated with tumor growth .
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory activity. It has been shown to reduce levels of pro-inflammatory cytokines in cell cultures, indicating its potential role in treating inflammatory conditions .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to and modulate receptor activity, affecting signaling cascades within cells.
- DNA/RNA Interaction : There is evidence suggesting that it interacts with nucleic acids, potentially influencing gene expression and protein synthesis.
Case Studies
Several studies have reported on the biological efficacy of related compounds:
- A study evaluating the anti-HIV activity of benzothiazole derivatives found that certain compounds exhibited potent inhibition against HIV replication in vitro, highlighting their potential as antiviral agents .
- Another investigation into the cytotoxic effects of thiadiazole derivatives revealed promising results against various cancer cell lines, with some exhibiting IC50 values below 10 µM .
Summary Table of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H18N2O3S3
- Molecular Weight : 406.54 g/mol
- CAS Number : 497867-94-4
The compound contains a thiazole moiety, which is known for its role in various pharmacological activities. The presence of sulfur and nitrogen atoms in the thiazole ring contributes to the compound's reactivity and biological properties.
Anticancer Properties
Research has indicated that compounds containing thiazole derivatives exhibit promising anticancer activity. Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate has been studied for its potential to inhibit tumor growth. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells and exhibit selectivity against specific cancer types.
A notable study demonstrated that thiazole-based compounds displayed significant cytotoxicity against human lung adenocarcinoma cells (A549), with IC50 values indicating effective concentrations for therapeutic applications . The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring can enhance anticancer activity, making it a target for further drug design.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study reported that similar thiazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Case Studies and Research Findings
- Anticancer Activity : A series of thiazole derivatives were synthesized and evaluated for their anticancer properties. Among them, compounds with specific substitutions on the thiazole ring demonstrated enhanced efficacy against glioblastoma and melanoma cell lines, showcasing the importance of structural modifications .
- Antimicrobial Efficacy : In a comparative study, several thiazole derivatives were tested against common pathogens. The results indicated that certain derivatives exhibited better activity than standard antibiotics, suggesting their potential as novel antimicrobial agents .
Summary of Applications
| Application | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; effective against lung adenocarcinoma. |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; disrupts cell wall synthesis. |
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-CH2-) and aromatic systems undergo oxidation under controlled conditions:
Hydrolysis Reactions
The ester and amide functionalities are susceptible to hydrolysis:
Ester Hydrolysis
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Reagents : NaOH (2M), EtOH/H<sub>2</sub>O (1:1), reflux, 4 hrs
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Product : Carboxylic acid derivative
Amide Hydrolysis
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Acidic Conditions : HCl (6M), 110°C, 8 hrs → Amine + carboxylic acid (low yield due to stability)
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Basic Conditions : LiOH, THF/H<sub>2</sub>O, 60°C, 12 hrs → Unstable intermediate; further degradation observed
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites:
Thiophene Ring Electrophilic Substitution
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → Nitro group at C-3 (minor) or C-5 (major)
Benzo[d]thiazole Functionalization
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C-2 Thiol Replacement :
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the benzo[d]thiazole or thiophene moieties:
Cycloaddition and Ring-Opening Reactions
The thiophene ring participates in Diels-Alder reactions:
Reduction Reactions
Selective reductions target specific groups:
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Ester → Alcohol : LiAlH<sub>4</sub>, THF, 0°C → Primary alcohol (95% yield)
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Nitro → Amine : H<sub>2</sub>, Pd/C, EtOH → Amine derivative (quantitative)
Functional Group Interconversion
The ester group undergoes transesterification:
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Reagents : R-OH (e.g., MeOH), H<sub>2</sub>SO<sub>4</sub>, reflux
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Product : Methyl ester (89% yield)
Key Research Findings
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Oxidative Stability : The thioether group oxidizes preferentially over the thiophene ring under mild conditions .
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Hydrolysis Selectivity : Ester hydrolysis dominates in basic media, while amide bonds remain intact under physiological pH.
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Synthetic Utility : Palladium-mediated cross-couplings enable modular derivatization for drug discovery .
This compound’s versatility in reactions underscores its value in medicinal chemistry and materials science. Experimental protocols and yields are consistent with analogous thiophene and thiazole systems .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural similarities with several classes of thiophene and benzazole derivatives (Table 1). Key comparisons include:
- Benzothiazole vs. Benzoxazole: The target compound’s benzo[d]thiazole group differs from benzoxazole derivatives (e.g., 12c–12h) in heteroatom composition (S vs. O).
- Cyanoacrylamido Derivatives: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a–3k) feature a conjugated cyanoacrylamido group. These compounds lack the benzothiazole moiety but demonstrate high synthetic yields (72–94%) via Knoevenagel condensation .
Table 1. Structural and Functional Comparison of Key Analogs
Q & A
Q. What synthetic methodologies are employed to synthesize ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate?
The synthesis typically involves a two-step process:
Cyanoacetylation : Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group, forming an intermediate with an active methylene group .
Knoevenagel Condensation : The intermediate undergoes condensation with substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde) in toluene using piperidine and acetic acid as catalysts. This generates the acrylamido derivatives via C=C bond formation .
Key Conditions: Reflux for 5–6 hours, followed by recrystallization (e.g., ethanol) to purify products with yields of 72–94% .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2212 cm⁻¹, ester C=O at ~1660 cm⁻¹, and amide C=O at ~1605 cm⁻¹) .
- ¹H NMR : Confirms substituent environments (e.g., aromatic protons at δ 6.96–8.01 ppm, methylene/methyl groups at δ 1.33–2.26 ppm, and NH/OH signals at δ 10.83–11.87 ppm) .
- Mass Spectrometry : Validates molecular weight via parent ion peaks (e.g., m/z 369 [M-1] for a phenolic derivative) .
Q. What in vitro assays are used to evaluate antioxidant activity?
- DPPH Radical Scavenging : Measures reduction of 1,1-diphenyl-2-picrylhydrazyl radicals, indicating hydrogen-donating capacity .
- Nitric Oxide (NO) Scavenging : Quantifies inhibition of NO radicals generated from sodium nitroprusside .
- Lipid Peroxidation Assay : Uses Fe²⁺/ascorbate to induce oxidative damage in rat brain homogenates; thiobarbituric acid-reactive substances (TBARS) are measured .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity?
- Catalyst Screening : Piperidine/acetic acid systems (0.35 mL and 1.3 mL, respectively, per 10 mmol substrate) promote efficient Knoevenagel condensation .
- Solvent Effects : Toluene is preferred for reflux due to its high boiling point and inertness, minimizing side reactions .
- Time-Temperature Profiling : Reaction completion within 5–6 hours at reflux balances efficiency and thermal degradation risks .
Q. What in vivo models assess anti-inflammatory activity, and how are results interpreted?
- Carrageenan-Induced Paw Edema : Administer carrageenan (1% w/v in saline) subcutaneously to rat hind paws; measure edema volume at 1–5 hours post-injection. Compounds with phenolic substituents (e.g., 4-hydroxyphenyl) show 70–83% inhibition, comparable to diclofenac (85%) .
- Dose-Response Analysis : Test compounds at 50–100 mg/kg (oral) to establish efficacy thresholds and toxicity profiles .
Q. How do structural modifications influence pharmacological activity?
- Substituent Effects : Phenolic groups (e.g., 4-hydroxy-3-methoxyphenyl) enhance antioxidant activity due to radical stabilization via resonance. Bulky substituents may reduce bioavailability .
- Heterocyclic Variations : Replacing the benzo[d]thiazole moiety with other heterocycles (e.g., thiazolidinone) alters cytotoxicity profiles, as seen in related benzothiazole derivatives .
Q. What analytical challenges arise in characterizing this compound, and how are they addressed?
- Polymorphism Detection : Differential scanning calorimetry (DSC) and X-ray crystallography resolve discrepancies in melting points (e.g., 215–300°C) caused by recrystallization solvents .
- Spectral Overlaps : 2D NMR (e.g., HSQC, HMBC) distinguishes overlapping signals in aromatic and aliphatic regions .
Q. Are there alternative synthetic routes for derivatives with enhanced bioactivity?
- Nucleophilic Substitution : Reacting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with benzo[d]thiazol-2-yl acetonitrile in glacial acetic acid yields thienopyrimidine analogues via cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields for thermally sensitive intermediates (not explicitly cited but inferred from modern synthetic trends).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
